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Compound of Interest

Compound Name: 5-bromo-4-fluoropyridin-2(1H)-one

Cat. No.: B2815113

An In-depth Technical Guide to the Physical Properties of 5-bromo-4-fluoropyridin-2(1H)-one

Introduction

5-bromo-4-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative, a class of
heterocyclic compounds of significant interest in medicinal chemistry and materials science.
The precise arrangement of the bromo, fluoro, and keto/hydroxyl functional groups imparts a
unique electronic and steric profile, making it a valuable building block for targeted synthesis.
Understanding the fundamental physical properties of this molecule is a critical prerequisite for
its effective application in drug design, reaction optimization, and formulation development.

This guide provides a comprehensive overview of the core physicochemical properties of 5-
bromo-4-fluoropyridin-2(1H)-one. Moving beyond a simple data sheet, this document delves
into the causality behind its characteristics, outlines detailed experimental protocols for their
validation, and offers insights grounded in practical laboratory experience. The methodologies
described herein are designed to be self-validating, ensuring the generation of reliable and
reproducible data for researchers, chemists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying the compound is the foundational step for all subsequent research. The
structural features of 5-bromo-4-fluoropyridin-2(1H)-one, particularly the potential for
tautomerism, are central to understanding its behavior.
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1.1. Keto-Enol Tautomerism

This compound can exist in two tautomeric forms: the lactam (keto) form, 5-bromo-4-
fluoropyridin-2(1H)-one, and the lactim (enol) form, 5-bromo-4-fluoropyridin-2-ol. In the solid
state and in most common solvents, the keto form is generally predominant for 2-pyridones.
This equilibrium is crucial as it can influence solubility, pKa, and reactivity. All properties
discussed in this guide refer to the compound primarily in its more stable keto form unless
otherwise specified.

1.2. Core Identifiers

A summary of essential identifiers for 5-bromo-4-fluoropyridin-2(1H)-one is presented below.

Identifier Value Source

5-bromo-4-fluoro-1H-pyridin-2-

IUPAC Name PubChem[1]
one

CAS Number 1805590-93-5 PubChem[1]

Molecular Formula CsHsBrFNO PubChem[1]

Molecular Weight 191.99 g/mol PubChem[1]

Canonical SMILES C1=C(C(=O)NC=C1F)Br PubChem[1]

InChl Key Not Available

Physicochemical Properties

The following table summarizes the key physical and chemical properties. It is important to note
that many of these values are computationally predicted due to a lack of published
experimental data. Therefore, experimental verification is strongly recommended.
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Property Value | Description  Notes Source
) ) Based on related
Physical Form Solid N/A
structures.
_ Requires experimental
) ) Not Experimentally o )
Melting Point ) validation via DSC or N/A
Determined
MP apparatus.
) Likely to decompose
N ) Not Experimentally N
Boiling Point ] before boiling at N/A
Determined ]
atmospheric pressure.
Octanol/Water This computed value
Partition Coefficient 0.4 suggests low to PubChem|[1]
(XLogP3) moderate lipophilicity.
Hydrogen Bond Computed value, from
1 PubChem|[1]
Donors the N-H group.
Hydrogen Bond Computed value, from
2 PubChem[1]
Acceptors the O and F atoms.
) The N-H proton is
Not Experimentally o ]
pKa acidic; requires N/A

Determined

experimental titration.

Experimental Methodologies for Property
Determination

To ensure scientific integrity, predicted data must be confirmed through rigorous

experimentation. The following section details the standard operating procedures for

characterizing the key physical properties of 5-bromo-4-fluoropyridin-2(1H)-one.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus for

its high precision, small sample requirement, and ability to detect thermal events like phase

transitions or decomposition. The protocol is designed to heat the sample at a controlled rate,
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measuring the heat flow required to do so relative to an inert reference. The melting point is
observed as an endothermic peak on the resulting thermogram.

Detailed Protocol:

e Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using
certified indium and zinc standards.

o Sample Preparation: Accurately weigh 1-3 mg of 5-bromo-4-fluoropyridin-2(1H)-one into a
standard aluminum DSC pan.

e Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare
an empty, sealed aluminum pan to serve as the reference.

e Thermal Program:
o Equilibrate the system at 25°C.

o Ramp the temperature from 25°C to a temperature well above the expected melting point
(e.g., 250°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).

o Cool the system back to 25°C.

» Data Analysis: Analyze the resulting thermogram. The melting point is determined as the
onset temperature of the endothermic melting peak. The peak area corresponds to the
enthalpy of fusion.

Workflow Diagram: DSC Analysis

Preparation Execution Analysis
1. Calibrate DSC 2. Weigh 1-3 mg 3 Hermetically Seal 4. Load Sarnple 5. Run Thermal Program 6. Generale 7. Determine Onset T°
(Indium Standard) of Sample in Al Pan & Reference Pans (Ramp 10°C/min) Thermogra (Melting Point)
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Caption: Workflow for Melting Point Determination using DSC.

3.2. Aqueous Solubility Assessment (Thermodynamic Solubility)

Expertise & Causality: Determining thermodynamic solubility is crucial for drug development, as
it represents the true equilibrium solubility. The shake-flask method, while traditional, remains
the gold standard. It involves saturating a solvent with the compound over an extended period
to ensure equilibrium is reached.

Detailed Protocol:

e Preparation: Add an excess amount of 5-bromo-4-fluoropyridin-2(1H)-one (e.g., 10 mg) to
a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of
undissolved solid is essential.

» Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled
environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure
equilibrium is reached.

o Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample
at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

o Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot
with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration using a
calibrated High-Performance Liquid Chromatography (HPLC-UV) method.

e Quantification: Calculate the solubility in mg/mL or uM by comparing the sample's peak area
to a standard curve of known concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 5-bromo-4-fluoropyridin-2(1H)-one | C5H3BrFNO | CID 118408416 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Physical properties of 5-bromo-4-fluoropyridin-2(1H)-
one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2815113#physical-properties-of-5-bromo-4-
fluoropyridin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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